molecular formula C12H19NO B13030925 (1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL

Cat. No.: B13030925
M. Wt: 193.28 g/mol
InChI Key: WGNUPOFVVAWING-BXKDBHETSA-N
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Description

(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and controlled pH to optimize the yield and purity of the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using advanced catalytic systems. The process is designed to be efficient and cost-effective, ensuring high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, alcohols, and ketones, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

(1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders and cardiovascular conditions.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL
  • (1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL
  • (1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL

Uniqueness

The uniqueness of (1S,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL lies in its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its stereoisomers, this compound may exhibit different pharmacokinetics, binding affinities, and therapeutic potentials, making it a valuable molecule for targeted research and application.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2-propan-2-ylphenyl)propan-2-ol

InChI

InChI=1S/C12H19NO/c1-8(2)10-6-4-5-7-11(10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12-/m1/s1

InChI Key

WGNUPOFVVAWING-BXKDBHETSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1C(C)C)N)O

Canonical SMILES

CC(C)C1=CC=CC=C1C(C(C)O)N

Origin of Product

United States

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